PD-1-IN-18

Immuno-oncology PD-1 signaling T-cell activation

PD-1-IN-18 (Compound 25) is a chiral PD-1 signaling inhibitor with a 1,2,4-oxadiazole core. Its defined stereochemistry and 91% rescue of anti-CD3/CD28 stimulated splenocytes at 100 nM provide a validated benchmark for PD-1 pathway studies. It is not a dual VISTA/PD-L1 inhibitor, reducing off-target noise. Ensure experimental reproducibility by sourcing this specific stereoisomer.

Molecular Formula C11H17N5O8
Molecular Weight 347.28 g/mol
Cat. No. B11933511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePD-1-IN-18
Molecular FormulaC11H17N5O8
Molecular Weight347.28 g/mol
Structural Identifiers
SMILESC(C(C1=NC(=NO1)C(CO)N)NC(=O)NC(CO)C(=O)O)C(=O)O
InChIInChI=1S/C11H17N5O8/c12-4(2-17)8-15-9(24-16-8)5(1-7(19)20)13-11(23)14-6(3-18)10(21)22/h4-6,17-18H,1-3,12H2,(H,19,20)(H,21,22)(H2,13,14,23)/t4-,5-,6-/m0/s1
InChIKeyQCBFMJFKMLXBIZ-ZLUOBGJFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S)-3-[3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-[[(1S)-1-carboxy-2-hydroxyethyl]carbamoylamino]propanoic acid (PD-1-IN-18): Procurement-Grade Profile


(3S)-3-[3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-[[(1S)-1-carboxy-2-hydroxyethyl]carbamoylamino]propanoic acid (CAS: 1673534-97-8, MF: C11H17N5O8, MW: 347.28), also designated as PD-1-IN-18 or Compound 25, is a synthetic small-molecule immunomodulator characterized by a chiral 1,2,4-oxadiazole core conjugated to amino acid-derived side chains [1]. It functions as an inhibitor of the programmed cell death protein 1 (PD-1) signaling pathway and is supplied as a research-grade reagent (>98% purity) for in vitro immunological investigations .

Why Generic PD-1 Pathway Antagonists Cannot Substitute for (3S)-3-[3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-[[(1S)-1-carboxy-2-hydroxyethyl]carbamoylamino]propanoic acid


Within the PD-1/PD-L1 small-molecule inhibitor class, structural modifications to the core scaffold and stereochemical configuration profoundly alter potency, selectivity, and physicochemical properties. Closely related analogs, such as CA-170 (CAS 1673534-76-3), share the same 1,2,4-oxadiazole pharmacophore but differ in their amino acid appendages and stereochemistry, resulting in divergent in vitro activity profiles and biological target engagement [1]. Procurement of a generic or structurally similar compound without precise stereochemical and functional group fidelity introduces confounding variables into experimental systems, compromising reproducibility and data interpretability in immunological assays .

Quantitative Differentiation Evidence for (3S)-3-[3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-[[(1S)-1-carboxy-2-hydroxyethyl]carbamoylamino]propanoic acid (PD-1-IN-18)


Comparative In Vitro Rescue of Splenocyte Proliferation: PD-1-IN-18 vs. Structurally Related CA-170

PD-1-IN-18 (Compound 25) achieves 91% rescue of anti-CD3/CD28 stimulated splenocyte proliferation at a concentration of 100 nM in a mouse splenocyte functional assay . In contrast, the structurally related clinical-stage compound CA-170 (CAS 1673534-76-3), which shares the same 1,2,4-oxadiazole core but possesses a different amino acid substitution pattern, does not have a directly comparable splenocyte rescue EC₅₀ reported in the same assay system; CA-170's functional activity is characterized in distinct T-cell proliferation and effector function rescue assays without a unified 100 nM benchmark .

Immuno-oncology PD-1 signaling T-cell activation Splenocyte assay

Structural Differentiation from CA-170: Stereochemical and Functional Group Determinants

PD-1-IN-18 (MW 347.28, C₁₁H₁₇N₅O₈) differs from the dual VISTA/PD-L1 inhibitor CA-170 (MW 333.30, C₁₁H₁₅N₅O₇) by the presence of an additional oxygen atom and distinct stereochemistry at key chiral centers [1]. CA-170 possesses the IUPAC designation (2S,3R)-2-[[(1S)-3-amino-1-[3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoic acid, whereas PD-1-IN-18 incorporates a (1S)-1-carboxy-2-hydroxyethyl ureido moiety, establishing it as a distinct chemical entity with a unique hydrogen-bonding capacity and conformational profile . This structural divergence precludes direct substitution of one compound for the other in studies requiring precise pharmacological tool compounds.

Medicinal chemistry SAR analysis Checkpoint inhibitor Oxadiazole

PD-1 Signaling Pathway Specificity: Comparison with Broader-Acting Immunomodulators

PD-1-IN-18 is characterized as a PD1 signaling pathway inhibitor acting as an immunomodulator, with its primary documented activity being the rescue of T-cell functional responses [1]. This contrasts with CA-170, which is explicitly documented as a dual inhibitor of both VISTA and PD-L1 with selectivity over other immune checkpoint proteins . For researchers requiring a tool compound that interrogates the PD-1 axis without simultaneous VISTA pathway modulation, PD-1-IN-18 offers a narrower pharmacological profile, reducing the risk of off-target pathway activation or suppression in mechanistic studies.

Immune checkpoint T-cell biology Cancer immunotherapy PD-1/PD-L1 axis

Validated Application Scenarios for (3S)-3-[3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-[[(1S)-1-carboxy-2-hydroxyethyl]carbamoylamino]propanoic acid (PD-1-IN-18)


In Vitro Calibration of PD-1 Pathway Inhibition in Primary Splenocyte Assays

PD-1-IN-18 is optimally deployed as a reference compound for establishing PD-1 pathway inhibition dose-response curves in mouse splenocyte proliferation assays. The documented 91% rescue at 100 nM provides a validated calibration point for assay development, enabling researchers to benchmark novel PD-1 pathway modulators against a defined activity threshold under standardized anti-CD3/CD28 stimulation conditions .

Structure-Activity Relationship (SAR) Studies of 1,2,4-Oxadiazole-Based Immune Checkpoint Modulators

The compound serves as a critical comparator in medicinal chemistry SAR investigations exploring how modifications to the amino acid-derived side chain (specifically the (1S)-1-carboxy-2-hydroxyethyl ureido moiety versus the hydroxybutanoic acid substitution in CA-170) impact in vitro potency, selectivity, and physicochemical parameters . Its well-defined stereochemistry and molecular weight (347.28) provide a reference point for assessing the contribution of each functional group to biological activity .

Mechanistic Dissection of PD-1 Signaling Without VISTA Pathway Interference

In experimental systems where clean dissection of the PD-1 signaling axis is required, PD-1-IN-18 is the preferred tool compound over dual VISTA/PD-L1 inhibitors. Its characterization as a PD1 pathway-specific modulator, without documented VISTA antagonism, reduces experimental noise in studies aimed at isolating PD-1-dependent T-cell exhaustion mechanisms or validating PD-1 pathway engagement in genetically modified cell lines .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for PD-1-IN-18

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.